molecular formula C13H26O3 B1210637 12-Methoxydodecanoic acid CAS No. 92169-28-3

12-Methoxydodecanoic acid

Cat. No.: B1210637
CAS No.: 92169-28-3
M. Wt: 230.34 g/mol
InChI Key: OGLQEYICTWWJQB-UHFFFAOYSA-N
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Description

12-Methoxydodecanoic acid is a heteroatom-containing analog of myristic acid. It is known for its anti-HIV activity, with an IC50 value of 6.8 μM. Additionally, it inhibits the Moloney murine leukemia virus (MoMLV) . The compound has a molecular formula of C13H26O3 and a molecular weight of 230.34 g/mol .

Preparation Methods

12-Methoxydodecanoic acid can be synthesized through a two-stage process. The first stage involves the reaction of methanol with potassium hydroxide at 0°C for 0.5 hours under an inert atmosphere. The second stage involves the reaction of 12-bromododecanoic acid at temperatures ranging from 0°C to 70°C, also under an inert atmosphere . This method yields the desired product with an efficiency of approximately 80% .

Chemical Reactions Analysis

12-Methoxydodecanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

12-Methoxydodecanoic acid has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 12-Methoxydodecanoic acid is not fully understood. it is believed to inhibit the activity of N-myristoyltransferase or modulate the function of target acylated proteins. This inhibition disrupts the replication of HIV-1 and the Moloney murine leukemia virus .

Comparison with Similar Compounds

12-Methoxydodecanoic acid is similar to other fatty acids like myristic acid but has unique properties due to the presence of a methoxy group. This modification reduces its hydrophobicity compared to myristic acid. Similar compounds include:

Properties

IUPAC Name

12-methoxydodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O3/c1-16-12-10-8-6-4-2-3-5-7-9-11-13(14)15/h2-12H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLQEYICTWWJQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20238909
Record name 12-Methoxydodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20238909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92169-28-3
Record name 12-Methoxydodecanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092169283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 12-Methoxydodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20238909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 12-METHOXYDODECANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5D2P5P2A8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

12-bromododecanoic acid (2.0 g, 7.16 mmol) was added to a solution of potassium hydroxide (1.61 g, 28.65 mmol) in methanol (30 mLs) and refluxed for 20 hrs. After cooling and acidification with HCl, solvent was removed under reduced pressure. The sample was dissolved in ethyl acetate and extracted with water. The organic phase was dried over sodium sulfate, and the solvent removed under reduced pressure. The product was purified by silica column chromatography in 1% diethyl ether/0.3% formic acid/methylene chloride to yield 12-(methoxy)dodecanoic acid (640 mg, 39%): mp 45°-47° C.; 1H NMR (300 MHz, CDCl3) δ 1.20-1.45 (bm, 15H, methylene envelope), 1.51-1.69 (bm, 4H, 0--CH2 --CH2, CH2 --CH2 --COOH), 2.34 (t, 2H, J=7.4, CH2 --COOH), 3.34 (s, 3H, 0--CH3), 3.38 (t, 2H, J=6.7, 0--CH2), 10.99 (br, 1H, COOH); 13C NMR (75.4 MHz, CDCl3) δ 24.75, 26.16, 29.10, 29.27, 29.38, 29.44, 29.53, 34.12, 58.50, 72.97, 179.70; m/z 231 (M+H+).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.61 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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